molecular formula C16H9ClN6S B12210475 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene

Cat. No.: B12210475
M. Wt: 352.8 g/mol
InChI Key: NUZOTZRZRKNBTR-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene” is a polyheterocyclic molecule featuring a fused pyrazolo-triazolo-pyrimidine core. Key structural attributes include:

  • A thiophene ring at position 7, introducing sulfur-based electronic effects and π-conjugation.
  • A hydrogen atom at position 6, which may influence reactivity or binding interactions.

Such methods likely apply to the target compound, given structural similarities. Polyheterocycles of this class are frequently explored for biological activities, including kinase inhibition or antimicrobial effects, though specific data for this compound remains uncharacterized in the provided evidence .

Properties

Molecular Formula

C16H9ClN6S

Molecular Weight

352.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H9ClN6S/c17-10-3-5-11(6-4-10)23-14-12(8-19-23)15-20-21-16(22(15)9-18-14)13-2-1-7-24-13/h1-9H

InChI Key

NUZOTZRZRKNBTR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo-Triazolo-Pyrimidine Core

The pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. For example:

  • Step 1 : Reaction of 4-chlorophenylhydrazine with β-ketoesters or diketones under acidic conditions generates pyrazoline intermediates.

  • Step 2 : Subsequent treatment with nitrous acid (HNO₂) induces triazole ring closure via diazotization and cyclization.

  • Step 3 : Introduction of the pyrimidine ring is achieved using cyanamide or urea under thermal conditions.

Key Data :

Starting MaterialReagents/ConditionsIntermediateYieldSource
4-ChlorophenylhydrazineEthyl acetoacetate, HCl/EtOHPyrazoline derivative65–70%
Pyrazoline derivativeHNO₂, H₂O/EtOHTriazolo-pyrimidine55–60%

Yield : 40–50%.

Multi-Component One-Pot Synthesis

Hydrazonoyl Halide-Mediated Cyclization

A streamlined approach involves reacting 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with thiophene-2-carbothioamide and hydrazonoyl halides:

  • Reagents : Hydrazonoyl chloride (2 mmol), TEA (triethylamine), dioxane, reflux.

  • Mechanism : Sequential thiazole and triazole formation via nucleophilic substitution and cyclization.

Optimized Conditions :

ComponentMolar RatioSolventTimeYieldSource
Pyrazole aldehyde1.0Dioxane6h45–55%
Thiophene carbothioamide1.0
Hydrazonoyl chloride2.0

Post-Functionalization Strategies

Chlorophenyl Group Installation

Late-stage functionalization via Friedel-Crafts alkylation or Ullmann coupling is employed to introduce the 4-chlorophenyl group:

  • Friedel-Crafts : AlCl₃-catalyzed reaction with chlorobenzene, 80°C, 12h.

  • Ullmann Coupling : CuI/1,10-phenanthroline, DMF, 120°C.

Comparative Efficiency :

MethodCatalyst SystemYieldPuritySource
Friedel-CraftsAlCl₃35%90%
Ullmann CouplingCuI/Phen50%95%

Analytical Characterization

Post-synthesis, the compound is validated using:

  • NMR : Distinct signals for thiophene (δ 7.2–7.5 ppm) and pyrazolo-triazolo protons (δ 8.1–8.4 ppm).

  • HRMS : [M+H]⁺ at m/z 352.8 (calculated for C₁₆H₉ClN₆S).

  • XRD : Confirms planar geometry of the fused heterocyclic system.

Challenges and Optimization

  • Low Yields : Multi-step syntheses often result in cumulative losses; one-pot methods improve efficiency but require precise stoichiometry.

  • Regioselectivity : Competing cyclization pathways during triazole formation necessitate controlled pH and temperature.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts and boronic acids increase production costs. Alternatives like Ni-catalyzed couplings are under exploration.

  • Green Chemistry : Solvent-free cyclocondensation and microwave-assisted reactions reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . It is primarily studied for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 complexes. This inhibition disrupts the cell cycle progression in cancer cells, leading to apoptosis.

Key Findings :

  • Cytotoxicity : Studies have shown that derivatives similar to this compound exhibit significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
  • Mechanism of Action : The mechanism involves binding to the ATP-binding site of CDK2, preventing its interaction with cyclins and thereby halting cell division .

Antimicrobial Activity

Compounds containing both pyrazole and triazole structures have demonstrated antimicrobial properties against a range of pathogens.

Mechanism :

  • These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Research Insights :

  • Certain derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Agricultural Applications

The compound may also have potential uses in agriculture as a pesticide or herbicide due to its chemical structure that can interact with biological systems in plants and pests.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various triazole derivatives against HCT-116 colon carcinoma cells. The results indicated that compounds similar to 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene exhibited IC50 values indicating potent cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrazolo-triazole derivatives. The results showed that certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound’s unique structure allows it to fit into the active site of enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound: 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene Not provided Pyrazolo-triazolo-pyrimidine 3-(4-ClPh), 7-thiophene Likely heterocyclization (inferred from analogs) Research-based bioactivity
3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine C₁₈H₁₀Cl₂N₆ Pyrazolo-triazolo-pyrimidine 3,7-Bis(4-ClPh) Not specified Biochemical research
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives C₃₄H₂₅N₇O₂S₂ (e.g., 6) Pyrrolo-thiazolo-pyrimidine 5-(4-MeOPh), 3,8-Ph, triazolo-thiadiazinone Reaction with monochloroacetic acid Synthetic intermediates
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-...pyrimidine C₁₇H₁₇Cl₂N₅O₃S₂ Tetrahydro-triazolo[1,5-a]pyrimidine Chlorophenyl, hydroxy, methylsulfanyl Crystallization/condensation Biologically active candidates

Key Observations:

Core Structure Variations: The target compound’s pyrazolo-triazolo-pyrimidine core differs from the pyrrolo-thiazolo-pyrimidine in –4, which incorporates a sulfur atom and pyrrole ring . ’s tetrahydro-triazolo[1,5-a]pyrimidine is partially saturated, enhancing conformational flexibility compared to the fully aromatic target compound .

Substituent Effects :

  • The thiophene at position 7 in the target compound contrasts with the bis(4-chlorophenyl) groups in ’s analog . Thiophene’s sulfur atom may enhance π-π stacking or metal coordination, whereas dual chlorophenyl groups increase hydrophobicity.
  • Methoxy (MeO) and phenyl substituents in –4 improve solubility or steric bulk, impacting reactivity and bioactivity .

Synthetic Routes: Heterocyclization with NaOH or monochloroacetic acid is common for pyrrolo-thiazolo-pyrimidines , while the target compound’s synthesis may require thiophene-specific coupling agents.

Biological Relevance :

  • While specific data for the target compound is lacking, analogs like ’s bis-chlorophenyl derivative are marketed for research, suggesting kinase or receptor modulation as plausible applications .

Biological Activity

The compound 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring and fused pyrazolo and triazole moieties. The synthesis typically involves multi-step organic reactions starting from suitable precursors such as chlorophenyl derivatives and thiophene compounds.

Synthetic Route Example :

  • Preparation of Intermediates : Chlorinated phenyl compounds are reacted with hydrazine derivatives to form the hydropyrazole structure.
  • Cyclization : The resulting hydropyrazole is then subjected to cyclization with triazole precursors under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit significant antimicrobial activity. For instance:

CompoundActivityTarget Organisms
2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiopheneAntibacterialStaphylococcus aureus, Escherichia coli
3-(4-Chlorophenyl)-7-methylpyrazolo[3,4-d]pyrimidineAntifungalCandida albicans

Studies have shown that derivatives with halogen substitutions, such as the chlorophenyl group in this compound, enhance antimicrobial efficacy by increasing lipophilicity and improving membrane penetration.

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies have revealed that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)43.4
HCT-116 (Colon Cancer)6.2

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.

The biological activity of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is believed to be mediated through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.

Case Studies

  • Antimicrobial Study : A study conducted by Chu et al. evaluated the antimicrobial effects of several pyrazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that derivatives similar to our compound exhibited potent inhibition against Staphylococcus aureus and Escherichia coli using diffusion methods .
  • Anticancer Evaluation : A comprehensive screening of triazole-thione derivatives against human cancer cell lines demonstrated that compounds structurally related to 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene showed promising results in reducing cell viability in MCF-7 and HCT-116 cells .

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